
3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone core substituted with a methoxyphenyl group at the 3-position and a phenyl group at the 5-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 4-methoxybenzoyl hydrazine with benzoylacetone under reflux conditions in the presence of an acid catalyst. The reaction mixture is then cooled, and the resulting solid is filtered, washed, and dried to obtain the pure product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone.
Substitution: Electrophilic substitution reactions can occur at the phenyl or methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinones.
Aplicaciones Científicas De Investigación
3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dihydro-3(2H)pyridazinones: These compounds share a similar pyridazinone core but differ in their substitution patterns.
Triazole-Pyrimidine Hybrids: These compounds have a different core structure but exhibit similar biological activities.
Uniqueness
3-(4-Methoxyphenyl)-5-phenylpyridazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its unique reactivity and potential therapeutic applications .
Propiedades
Número CAS |
90054-42-5 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
3-(4-methoxyphenyl)-5-phenyl-1H-pyridazin-4-one |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)16-17(20)15(11-18-19-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,20) |
Clave InChI |
WSXYLGCBZGFQTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NNC=C(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


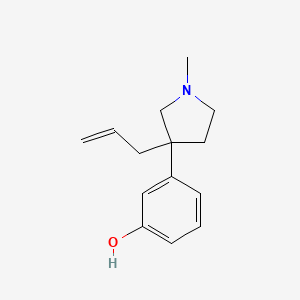


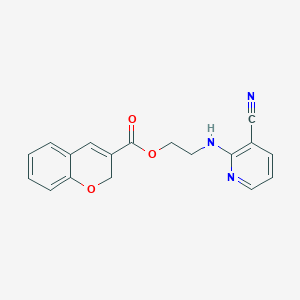
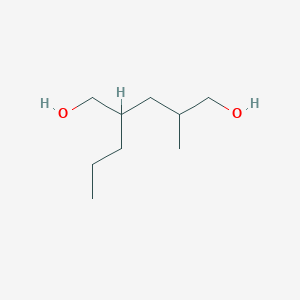
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

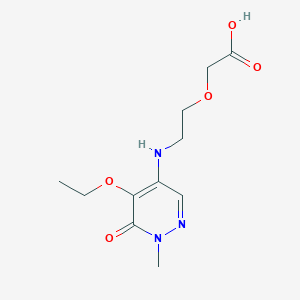

![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
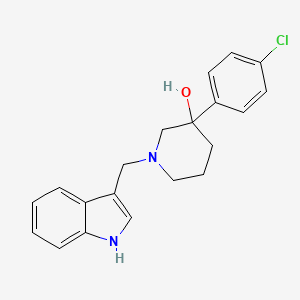

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)

